N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-triethoxybenzamide

Regioisomerism RORγ inverse agonism Scaffold geometry

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-triethoxybenzamide (CAS 946295-04-1; molecular formula C₂₄H₃₂N₂O₆S; MW 476.59 g/mol) is a fully synthetic, small-molecule benzamide derivative built on an N-sulfonylated 1,2,3,4-tetrahydroquinoline core. The compound combines an ethanesulfonyl electron-withdrawing group at the tetrahydroquinoline N1 position with a 3,4,5-triethoxybenzamide moiety linked via the 6-amino position.

Molecular Formula C24H32N2O6S
Molecular Weight 476.6 g/mol
CAS No. 946295-04-1
Cat. No. B6572514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-triethoxybenzamide
CAS946295-04-1
Molecular FormulaC24H32N2O6S
Molecular Weight476.6 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC
InChIInChI=1S/C24H32N2O6S/c1-5-30-21-15-18(16-22(31-6-2)23(21)32-7-3)24(27)25-19-11-12-20-17(14-19)10-9-13-26(20)33(28,29)8-4/h11-12,14-16H,5-10,13H2,1-4H3,(H,25,27)
InChIKeyLKKOJUWRBHBQGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-triethoxybenzamide (CAS 946295-04-1) — Procurement-Relevant Compound Identity and Class Positioning


N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-triethoxybenzamide (CAS 946295-04-1; molecular formula C₂₄H₃₂N₂O₆S; MW 476.59 g/mol) is a fully synthetic, small-molecule benzamide derivative built on an N-sulfonylated 1,2,3,4-tetrahydroquinoline core . The compound combines an ethanesulfonyl electron-withdrawing group at the tetrahydroquinoline N1 position with a 3,4,5-triethoxybenzamide moiety linked via the 6-amino position [1]. Its structural architecture places it within the broader class of N-sulfonamide-tetrahydroquinolines, a chemotype that has been the subject of multiple patent disclosures for RORγ (retinoic acid receptor-related orphan receptor gamma) modulation and autoimmune disease applications [2]. The triethoxybenzamide pharmacophore is shared with the well-characterized Smoothened (Smo) antagonist SANT-2, though the core scaffold differs substantially (benzimidazole-chlorophenyl in SANT-2 vs. ethanesulfonyl-tetrahydroquinoline in the target compound), creating a scaffold-hopping opportunity . The compound is catalogued in the ZINC15 and ZINC20 databases (ZINC000036055491 and ZINC000222592680 respectively) with computed logP values of 3.03–3.77 and topological polar surface area (tPSA) of 94 Ų, indicating moderate lipophilicity and drug-like physicochemical space [3][4]. Currently, no published primary research article reports biological activity data specific to this compound, and ChEMBL records no annotated bioactivity [3][4]. Procurement interest is therefore driven by its novel scaffold composition and its potential as a dual-pharmacophore probe for target identification campaigns spanning RORγ, Hedgehog/Smo, or other sulfonamide-sensitive targets.

Why Generic Substitution Fails for CAS 946295-04-1: Regioisomeric, Sulfonyl, and Benzamide Substitution Specificity in N-Sulfonamide-Tetrahydroquinoline Chemical Space


Within the N-sulfonamide-tetrahydroquinoline benzamide chemotype, generic substitution is structurally unsound because three independent vectors of variation produce functionally non-equivalent compounds. First, the 6-yl versus 7-yl regioisomeric attachment of the benzamide moiety on the tetrahydroquinoline ring alters the spatial orientation of the triethoxybenzamide pharmacophore relative to the sulfonamide group, which patent SAR disclosures within this class indicate can determine whether a compound behaves as a RORγ inverse agonist or agonist [1]. Second, the ethanesulfonyl N-substituent cannot be freely swapped for methanesulfonyl, propanesulfonyl, acetyl, or benzoyl groups without altering both electronic properties (sulfonyl electron withdrawal vs. carbonyl character) and steric bulk at a position critical for target engagement [1]. Third, the 3,4,5-triethoxybenzamide group is not interchangeable with mono-ethoxy, dimethoxy, halogenated, or unsubstituted benzamide variants; the triethoxy substitution pattern is present in the pharmacophore of SANT-2 (Smo KD = 12 nM) , while simpler benzamide congeners in the tetrahydroquinoline series lack annotated target engagement data [2][3]. Even compounds sharing the same triethoxybenzamide group but differing in the N1 substituent (e.g., N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-triethoxybenzamide, CAS 898438-95-4) represent chemically and pharmacologically distinct entities with no demonstrated functional equivalence . Therefore, any procurement decision that treats these analogs as interchangeable risks selecting a compound with entirely different binding, selectivity, or physicochemical properties than intended. The quantitative evidence below substantiates each of these differentiation dimensions.

Quantitative Differential Evidence for CAS 946295-04-1: Physicochemical, Structural, and Scaffold-Level Comparison Against Closest Analogs


Regioisomeric Differentiation: 6-yl vs. 7-yl Benzamide Attachment Determines Pharmacophoric Geometry

The target compound (CAS 946295-04-1) features the 3,4,5-triethoxybenzamide moiety at the 6-position of the ethanesulfonyl-tetrahydroquinoline core, whereas its closest regioisomeric analog, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-triethoxybenzamide, bears the identical benzamide at the 7-position . In the broader N-sulfonamide-tetrahydroquinoline class covered by US Patent 9,512,111 B2, the position of the amide/benzamide attachment (6-yl vs. 7-yl) is explicitly enumerated as a structural variable within the Markush claims, indicating that this vector is functionally relevant to RORγ modulatory activity [1]. While neither compound has published target-engagement data, the regioisomeric difference alters the dihedral angle between the benzamide plane and the tetrahydroquinoline ring system, which modulates the spatial presentation of the triethoxy pharmacophore. In the related N-sulfonamide-tetrahydroquinoline RORγt inverse agonist series (e.g., compound 5a from Lv et al., J. Med. Chem. 2024), the 6-substitution pattern is a critical determinant of in vitro potency and in vivo efficacy in psoriasis models [2].

Regioisomerism RORγ inverse agonism Scaffold geometry Structure–activity relationship

Sulfonyl Substituent Differentiation: Ethanesulfonyl vs. Methanesulfonyl and Propanesulfonyl — Impact on logP, Steric Bulk, and Predicted Metabolic Stability

The target compound carries an ethanesulfonyl group (—SO₂CH₂CH₃) at the N1 position of the tetrahydroquinoline. The closest sulfonyl analogs are the methanesulfonyl (—SO₂CH₃) variant, 3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide , and the propane-1-sulfonyl (—SO₂CH₂CH₂CH₃) variant, 3,4,5-triethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide . The ethanesulfonyl group provides an intermediate logP contribution relative to methane- (lower logP, higher aqueous solubility) and propanesulfonyl (higher logP, increased membrane partitioning). The ZINC-computed logP for the target compound ranges from 3.03 to 3.77 depending on the protomer model [1][2], placing it in a lipophilicity range associated with favorable cell permeability while avoiding the elevated logP (>4) often correlated with poor metabolic stability and CYP promiscuity. Additionally, the ethyl group provides greater steric bulk than methyl, which may confer differential selectivity in RORγ binding pockets relative to the methanesulfonyl analog, based on SAR trends observed in the N-sulfonamide-tetrahydroquinoline RORγt inverse agonist series [3].

Sulfonamide SAR Lipophilicity Metabolic stability CYP liability

Benzamide Substitution Complexity: 3,4,5-Triethoxy vs. Mono-Ethoxy and Unsubstituted Benzamide — Pharmacophore Density and Target Engagement Potential

The 3,4,5-triethoxybenzamide group on the target compound is a high-density pharmacophore shared with SANT-2, a validated Smoothened (Smo) antagonist with a KD of 12 nM, Ki of 7.8 nM against [³H]SAG-1.3 binding, and Ki of 8.4 nM against [³H]Cyclopamine binding . By contrast, the closest ethanesulfonyl-tetrahydroquinoline analogs in the PubChem database carry simplified benzamide groups: N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide (CAS 946383-92-2; MW 388.5; XLogP3 = 3) [1] and N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (unsubstituted benzamide; MW 344.4) . The triethoxy substitution adds 132.2 g/mol of molecular weight and three hydrogen-bond acceptor oxygen atoms relative to the unsubstituted benzamide, fundamentally altering the electrostatic potential surface and hydrogen-bonding capacity of the molecule. In the context of Smo antagonism, the 3,4,5-triethoxy pattern of SANT-2 makes extensive hydrophobic and hydrogen-bonding contacts within the Smo heptahelical binding pocket; mono-ethoxy or unsubstituted benzamide congeners lack this interaction potential [2]. The target compound thus represents a deliberate scaffold-hop that grafts the SANT-2 pharmacophore onto an N-sulfonamide-tetrahydroquinoline core, potentially accessing distinct target profiles (RORγ, Smo, or dual-target) not achievable with simpler benzamide analogs.

Pharmacophore mapping Smo antagonism Benzamide SAR SANT-2 scaffold hop

Scaffold-Level Differentiation: Ethanesulfonyl-Tetrahydroquinoline Core vs. Acetyl-Tetrahydroquinoline Core — Electronic and Conformational Divergence

The target compound incorporates an ethanesulfonamide linkage at N1 of the tetrahydroquinoline, while a closely related analog, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-triethoxybenzamide (CAS 898438-95-4; MW 452.5 g/mol) , uses an acetyl group. Sulfonamides and amides differ fundamentally in their electronic character: the sulfonyl group (—SO₂—) is a stronger electron-withdrawing group than the carbonyl (—C(=O)—), with Hammett σₚ values of approximately +0.68 for —SO₂CH₃ vs. +0.50 for —COCH₃ [1]. This electronic difference modulates the electron density on the tetrahydroquinoline nitrogen and the adjacent aromatic ring, altering π–π stacking potential and hydrogen-bond acceptor strength. Conformationally, the S—N bond in sulfonamides has a higher rotational barrier and distinct torsional preferences compared to the C—N bond in amides, which affects the presentation of the N1 substituent relative to the tetrahydroquinoline plane [2]. In the RORγt inverse agonist series, the sulfonamide linkage is explicitly required for activity; replacement with a carboxamide abolishes inverse agonism in multiple exemplars from the patent SAR [3].

Scaffold hopping Sulfonamide vs. amide Electronic effects Conformational analysis

Optimal Research and Procurement Application Scenarios for CAS 946295-04-1 Based on Differential Evidence


Scaffold-Hopping Probe for Dual RORγ / Smoothened Target Identification Studies

The target compound uniquely combines the 3,4,5-triethoxybenzamide pharmacophore of the validated Smo antagonist SANT-2 (KD = 12 nM) with the N-sulfonamide-tetrahydroquinoline core disclosed in RORγ patent filings [1]. This dual-pharmacophore architecture makes it a high-value probe for target deconvolution studies that aim to distinguish RORγ-mediated from Smo-mediated transcriptional responses in Th17- or Hedgehog-dependent cellular models. Researchers seeking to profile the selectivity of the triethoxybenzamide group across nuclear receptor and GPCR target classes will find this scaffold-hop compound uniquely suited, as neither SANT-2 (no tetrahydroquinoline core) nor simpler tetrahydroquinoline benzamides (no triethoxy substitution) can address this question [2]. The 6-yl regioisomeric attachment further distinguishes it from the 7-yl variant, enabling spatial SAR exploration of the benzamide position relative to the sulfonamide group [3].

Structure–Activity Relationship (SAR) Expansion of N-Sulfonamide-Tetrahydroquinoline Chemical Space

Within the SAR landscape of N-sulfonamide-tetrahydroquinolines as RORγ modulators, the target compound occupies an unexplored vertex defined by the combination of ethanesulfonyl N-substitution, 6-yl benzamide attachment, and 3,4,5-triethoxybenzamide pharmacophore density . Published SAR from Lv et al. (J. Med. Chem. 2024) demonstrates that systematic variation of the sulfonamide and benzamide substituents in this series modulates RORγt inverse agonist potency by several orders of magnitude [1]. The target compound's ethanesulfonyl group represents a deliberate intermediate lipophilicity selection (computed logP 3.03–3.77) between more polar (methanesulfonyl) and more lipophilic (propanesulfonyl, benzenesulfonyl) congeners, making it an essential comparator for establishing logP–activity relationships [2]. Procurement of this compound enables SAR matrix completion that cannot be achieved with commercially available analogs carrying simpler benzamide groups.

Computational Chemistry and Molecular Docking Reference Standard

With a well-defined molecular formula (C₂₄H₃₂N₂O₆S), a single molecular weight (476.6 g/mol), and availability in ZINC docking-ready 3D conformer libraries (ZINC000036055491, ZINC000222592680), the target compound serves as a high-quality reference for computational docking campaigns against RORγ (PDB structures available for both agonist- and inverse agonist-bound conformations) and Smo (multiple antagonist-bound crystal structures) [1]. The computed topological polar surface area (tPSA = 94 Ų) and rotatable bond count (10) place it within drug-like chemical space, making it a suitable calibration ligand for scoring function validation. Unlike the 7-yl regioisomer, which lacks ZINC cataloguing with annotated conformers, the 6-yl compound's availability in pre-computed 3D formats reduces the computational overhead for virtual screening workflows [2].

Procurement for High-Content Screening Libraries with Pharmacophore Diversity Requirements

For organizations maintaining diversity-oriented screening libraries, the target compound contributes unique pharmacophore coverage at the intersection of sulfonamide, tetrahydroquinoline, and poly-ethoxybenzamide chemical space. The triethoxybenzamide pattern (three ethoxy groups at positions 3, 4, and 5 of the benzamide ring) is underrepresented in commercial screening collections compared to mono-methoxy or dimethoxy benzamide variants, yet is present in the potent probe SANT-2 . The ethanesulfonyl group further distinguishes it from the more common arylsulfonamide-substituted tetrahydroquinolines that dominate patent exemplification [1]. Procurement of this compound, rather than a near-analog with fewer ethoxy groups or a different sulfonyl chain, directly enhances the pharmacophore diversity and intellectual property differentiation of a screening collection [2].

Quote Request

Request a Quote for N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-triethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.